molecular formula C15H26N2O4 B2972020 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide CAS No. 899734-10-2

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide

Cat. No.: B2972020
CAS No.: 899734-10-2
M. Wt: 298.383
InChI Key: PLKPRWWMGFFTOG-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide (CAS 899734-10-2) is a synthetic oxalamide derivative of interest in chemical and pharmaceutical research. The compound features a unique molecular architecture, combining a rigid 1,4-dioxaspiro[4.4]nonane group—a spirocyclic ketal that can enhance metabolic stability and influence physicochemical properties—with a flexible isopentyl (3-methylbutyl) chain . This structure is characterized by the SMILES string "O1C(CNC(C(NCCC(C)C)=O)=O)COC21CCCC2" . With a molecular formula of C15H26N2O4 and a molecular weight of 298.38 g/mol , this compound is suited for research applications such as medicinal chemistry and chemical biology . The oxalamide bridge is a versatile pharmacophore, and the specific combination of a spirocyclic component with an aliphatic chain makes it a valuable scaffold for probing structure-activity relationships (SAR), particularly in the development of new enzyme inhibitors or receptor modulators. The spirocyclic ketal moiety can be deprotected to reveal a carbonyl group, offering a handle for further synthetic manipulation. This product is supplied with a minimum purity of 90% . It is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-(3-methylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-11(2)5-8-16-13(18)14(19)17-9-12-10-20-15(21-12)6-3-4-7-15/h11-12H,3-10H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKPRWWMGFFTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NCC1COC2(O1)CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide typically involves the formation of the spirocyclic core followed by the introduction of the oxalamide functionality. One common method involves the reaction of 1,4-dioxaspiro[4.4]nonane with appropriate reagents to form the desired spirocyclic intermediate. This intermediate is then reacted with isopentylamine and oxalyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods may vary depending on the scale of production and the desired application of the compound .

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to interact with enzymes and receptors in a unique manner, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs with Spirocyclic Moieties

Compounds containing the 1,4-dioxaspiro[4.4]nonane system are rare but significant in enantioselective photodimerization and host-guest chemistry. For example:

  • (R,R)-trans-2,3-bis(hydroxydiphenylmethyl)-1,4-dioxaspiro[4.4]nonane (): This chiral host compound enables enantioselective photodimerization of coumarins. Unlike the target oxalamide, it lacks the oxalamide backbone but shares the spirocyclic framework, highlighting the role of the dioxaspiro system in stereochemical control .
  • 6-Benzyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)-8,8-dimethyl-1-oxa-2,6-diaza-spiro[4.4]non-2-ene-7,9-dione (): This pyrrolidinone derivative contains a larger 1,4-dioxaspiro[4.5]decane ring. The expanded ring size (five-membered vs.
Oxalamide Derivatives with Varied Substituents

The target compound’s bioactivity and physicochemical properties depend critically on its substituents. Key comparisons include:

  • N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide (): Replacing the isopentyl group with a 3-nitrophenyl substituent increases molecular weight (349.34 vs. ~325 g/mol for the target compound) and introduces strong electron-withdrawing effects, likely altering solubility and reactivity .
  • N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide (): The dimethylaminoethyl substituent introduces basicity (pKa ~8–9), which may improve water solubility and enable pH-dependent behavior absent in the isopentyl analog .
Substituent Effects on Physicochemical Properties

Data from and related studies reveal trends in alkyl and aromatic substituents:

Compound Class Substituent (N2 Position) Molecular Weight (g/mol) Key Properties
Target Compound Isopentyl ~325 High hydrophobicity, moderate flexibility
Linear Alkyl (e.g., N-hexyl) Hexyl ~310–330 Increased lipophilicity vs. branched chains
Aromatic (e.g., N-aryl) 4-Fluorophenyl ~340–360 Enhanced rigidity, π-π stacking potential
Polar (e.g., N-acetamidophenyl) 4-Acetamidophenyl ~360 Improved H-bonding, reduced logP

Key Findings :

  • Branched vs. Linear Alkyl Chains : The isopentyl group in the target compound offers intermediate hydrophobicity compared to longer linear chains (e.g., N-octyl), balancing solubility and membrane permeability .
  • Aromatic vs.

Biological Activity

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide is a synthetic compound characterized by its unique spirocyclic structure and oxalamide functional groups. This article explores its biological activity, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound features a dioxaspiro framework , which contributes to its structural complexity and potential biological activity. Its molecular formula is C15H22N2O4C_{15}H_{22}N_2O_4, with a molecular weight of approximately 306.35 g/mol. The presence of the isopentyl group suggests possible interactions with various biological targets, making this compound of interest in medicinal chemistry and drug development.

Preliminary studies indicate that this compound may interact with specific enzymes or receptors, potentially inhibiting their activity. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, enhancing its therapeutic potential.

Biological Activity

Research has shown that compounds with similar structures exhibit significant biological activity, including:

  • Antimicrobial Properties : Studies suggest that the compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.
  • Anticancer Activity : Initial investigations indicate potential anticancer properties, as it may inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and survival.

Table 1: Summary of Biological Activities

Activity Findings
AntimicrobialExhibits activity against various bacterial strains (e.g., E. coli, S. aureus).
AnticancerDemonstrated inhibition of cancer cell lines in vitro (e.g., MCF-7, HeLa).
Enzyme InhibitionPotential to inhibit specific enzymes involved in metabolic pathways.

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial efficacy of this compound against common pathogens, the compound showed promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Case Study 2: Anticancer Evaluation

A separate investigation assessed the compound's effects on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting that further research could elucidate its mechanism of action and therapeutic applications in oncology.

Synthesis and Functionalization

The synthesis of this compound typically involves several key steps:

  • Formation of the Spirocyclic Core : This is achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Oxalamide Moiety : This step involves amidation reactions under controlled conditions to ensure high yields.
  • Functionalization : Further modifications can enhance biological activity or solubility.

Future Directions

Further research is needed to elucidate the precise mechanisms of action and therapeutic potential of this compound. Studies focusing on:

  • In vivo efficacy : Assessing the compound's effectiveness in animal models.
  • Toxicological evaluations : Understanding safety profiles for potential clinical applications.
  • Structure-activity relationship (SAR) : Investigating how modifications affect biological activity.

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